4,5-Difluoro-2-nitroaniline

概要

説明

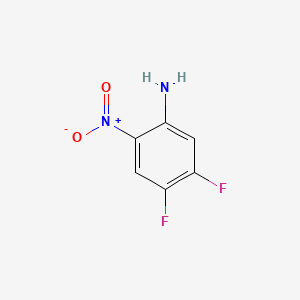

4,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4,5-Difluoro-2-nitroaniline typically involves the nitration and fluorination of aniline compounds. The process begins with the nitration of aniline using concentrated nitric acid, followed by treatment with sodium nitrite or ammonium nitrite to generate 2-nitroaniline. Subsequently, the fluorination step is carried out using fluorinating agents such as elemental fluorine or other fluorinating reagents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings

生物活性

4,5-Difluoro-2-nitroaniline (DFNA), with the molecular formula CHFNO and CAS number 78056-39-0, is an organic compound characterized by the presence of two fluorine atoms and a nitro group on an aniline structure. Its unique arrangement of functional groups enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. This article explores the biological activity of DFNA, focusing on its potential applications and mechanisms.

- Molecular Weight : 174.105 g/mol

- Melting Point : 107-108 °C

- Boiling Point : 308.1 °C

- Density : 1.6 g/cm³

- Solubility : Soluble in organic solvents like ethanol and acetone

Antiparasitic and Antimicrobial Properties

DFNA has been investigated for its role as a precursor in synthesizing various heterocyclic compounds, including benzimidazoles, which are known for their antiparasitic activity. Benzimidazoles have been widely studied for their efficacy against parasites such as Giardia lamblia and Trichuris trichiura .

Cytotoxic Activity

Research indicates that derivatives of DFNA exhibit cytotoxic properties against several cancer cell lines. For instance, studies have shown that fluorinated derivatives of quinoxaline synthesized from DFNA demonstrate significant anticancer activity, particularly under hypoxic conditions. These compounds inhibit key proangiogenic factors such as HIF-1α and VEGF, which are critical in tumor growth and metastasis .

While specific mechanisms of action for DFNA remain largely unexplored, its structural characteristics suggest potential interactions with biological macromolecules. The presence of the nitro group may facilitate electron transfer processes or reactive oxygen species generation, contributing to its biological effects. Furthermore, the dual fluorination alters electronic properties, possibly enhancing binding affinity to target proteins or nucleic acids.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized 1-(4,5-difluoro-2-nitrophenyl)pyrene via a diazotization reaction using DFNA as a starting material. This compound showed promise in materials science due to its unique optical properties .

- Cytotoxicity Assessment : In vitro studies reported that fluorinated quinoxaline derivatives derived from DFNA displayed IC values significantly lower than their non-fluorinated counterparts against adenocarcinoma cell lines .

- Environmental Impact : Given its aromatic nature, DFNA's biodegradation pathways have been explored. Microbial degradation studies indicate that certain bacteria can utilize nitro-substituted aromatic compounds as carbon sources, suggesting potential bioremediation applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-2-nitroaniline | CHFNO | Contains one fluorine atom; used in dye synthesis. |

| 3,4-Difluoroaniline | CHFN | Two fluorine atoms; exhibits different reactivity patterns. |

| 3-Nitroaniline | CHNO | Lacks fluorine; widely studied for its biological properties. |

Safety Considerations

Due to the presence of the nitro group, DFNA is likely to be an irritant and should be handled with appropriate safety precautions in laboratory settings . Standard protocols for organic compounds should be followed to mitigate risks associated with exposure.

科学的研究の応用

Pharmaceutical Development

4,5-Difluoro-2-nitroaniline is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances the reactivity of compounds synthesized from it, making it valuable in developing drugs targeting specific biological pathways. For instance:

- Anticancer Activity : Research indicates that derivatives of nitroanilines can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation further supports its potential as an anticancer agent .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its fluorinated structure enhances the efficacy of these chemicals, contributing to improved crop protection and yield. Studies have shown that compounds with nitro groups exhibit antimicrobial properties against various bacterial strains .

Dyes and Pigments

This compound plays a crucial role in producing dyes and pigments due to its ability to provide vibrant colors and stability essential for textiles and coatings. The unique chemical properties imparted by the fluorine atoms make it a key intermediate in the dye manufacturing process .

Material Science

In material science, this compound is employed in creating specialty polymers and materials. Its distinct chemical characteristics contribute to advancements in electronics and coatings, where durability and performance are critical .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. This application improves laboratory efficiency by providing reliable results in chemical analysis .

Case Studies

特性

IUPAC Name |

4,5-difluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCABATCGQAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228702 | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-39-0 | |

| Record name | 4,5-Difluoro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 78056-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4,5-Difluoro-2-nitroaniline being investigated as a potential component for protein immobilization?

A1: this compound demonstrates promise as a linker molecule for attaching proteins to surfaces, a crucial aspect of protein chip technology. [] The molecule's structure features a this compound amide moiety. This moiety is hypothesized to facilitate covalent bonding with nucleophilic groups like amines and thiols, which are commonly found in proteins. [] Researchers anticipate that this covalent attachment will enable the development of well-defined protein arrays for studying protein-ligand interactions, protein-protein interactions, and antibody-antigen interactions. []

Q2: How does the reactivity of this compound with thiols compare to its reactivity with amines?

A2: Preliminary studies using a model amide derived from this compound suggest that the molecule reacts more rapidly and efficiently with thiols compared to amines. [] This enhanced reactivity towards thiols is a promising finding, as it suggests the potential for highly selective protein immobilization strategies targeting cysteine residues. Further research is necessary to fully understand the kinetics and optimal conditions for these reactions in the context of protein immobilization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。